3-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c17-12-3-1-2-11(8-12)15(20)19-13-5-4-10-6-7-18-16(21)14(10)9-13/h1-5,8-9H,6-7H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJZWYHNWHFVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps. One common method starts with the bromination of benzamide, followed by the introduction of the tetrahydroisoquinoline moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Bromination of Benzamide: This step involves the introduction of a bromine atom to the benzene ring of benzamide. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Formation of Tetrahydroisoquinoline Moiety: The next step involves the formation of the tetrahydroisoquinoline structure. This can be done through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Industrial Production Methods
In an industrial setting, the production of 3-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2) can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of products, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
3-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Anticancer Activity
Recent studies have shown that derivatives of tetrahydroisoquinoline exhibit anticancer properties. For instance, compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of the bromine atom may enhance these properties by increasing lipophilicity and altering the electronic characteristics of the molecule.
Neuroprotective Effects
Research indicates that tetrahydroisoquinoline derivatives possess neuroprotective effects. Compounds structurally related to 3-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide have been studied for their ability to protect neuronal cells from oxidative stress and excitotoxicity. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Data Table: Summary of Biological Activities
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 3-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can be achieved through various synthetic routes involving the bromination of tetrahydroisoquinoline derivatives followed by amide formation. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.
Case Study: Synthesis Methodology
A study outlined a multi-step synthesis involving:
- Bromination of 1,2,3,4-tetrahydroisoquinoline.
- Formation of the amide bond with benzoyl chloride.
- Characterization using NMR and mass spectrometry to confirm the structure.
This methodology highlights the compound's synthetic tractability and potential for further modifications to enhance biological activity.
Mechanism of Action
The mechanism of action of 3-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the isoquinoline moiety play crucial roles in its activity. The compound may bind to enzymes or receptors, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of N-acyl tetrahydroisoquinoline derivatives. Below is a comparative analysis with structurally related analogs, emphasizing crystallographic, electronic, and functional properties.
Table 1: Structural and Electronic Comparison
<sup>*</sup>LogP values estimated via computational models.
Key Findings:
Substituent Effects: The bromine atom at the 3-position increases molecular weight and lipophilicity (LogP = 2.8) compared to non-halogenated analogs (LogP = 2.1). This enhances membrane permeability but may reduce solubility. Chlorine and fluorine analogs exhibit lower LogP values (2.5 and 1.9, respectively), suggesting a trade-off between halogen size and hydrophobicity.
Crystallographic Robustness :
- The parent compound’s structure was refined using SHELXL , a gold-standard tool for small-molecule crystallography, ensuring high precision in bond-length (±0.01 Å) and angle (±0.1°) measurements.
- Visualizations via ORTEP-3 confirm planar geometry in the benzamide moiety, critical for π-π stacking interactions in protein binding.
Methodological Considerations
The reliability of structural comparisons hinges on standardized software tools. For instance:
Biological Activity
3-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzamides and is characterized by the presence of a bromine atom and a tetrahydroisoquinoline moiety. Understanding its biological activity can provide insights into its therapeutic potential.
- IUPAC Name : 3-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- CAS Number : 1351616-94-8
- Molecular Formula : C16H13BrN2O2
- Molecular Weight : 345.19 g/mol
- SMILES : Brc1cccc(c1)C(=O)Nc1ccc2c(c1)C(=O)NCC2
Biological Activity Overview
The biological activity of 3-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been explored in various studies, focusing on its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Research indicates that compounds with a similar structure have shown promising anticancer properties. For instance, studies have reported that tetrahydroisoquinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific biological pathways influenced by 3-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide require further investigation but may involve modulation of signaling pathways related to cell survival and growth.
Antimicrobial Activity
The compound's antimicrobial potential has also been evaluated. Similar benzamide derivatives have demonstrated effectiveness against various bacterial strains, including multidrug-resistant pathogens. The mechanism often involves targeting specific bacterial proteins crucial for cell division or metabolism.
The proposed mechanisms of action for 3-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It could interact with specific receptors to modulate biological responses.
- Signal Transduction Modulation : The compound may influence signaling pathways that regulate cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study 1 | Identified novel benzamide derivatives with potent antibacterial activity against MRSA. |
| Study 2 | Explored the synthesis of benzamide derivatives with diverse biological properties including anticancer effects. |
| Study 3 | Investigated the structure-activity relationship (SAR) of tetrahydroisoquinoline derivatives and their biological implications. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, and how can reaction conditions be optimized?
- Methodology : Begin with a Buchwald-Hartwig amination or Ullmann coupling to attach the benzamide group to the tetrahydroisoquinoline scaffold. Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading) using factorial design experiments to maximize yield . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended. Monitor reaction progress using TLC or HPLC-MS .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR spectroscopy (¹H/¹³C, DEPT, COSY) to verify regiochemistry and absence of byproducts. X-ray crystallography (as in analogous isoquinoline derivatives) provides definitive structural confirmation . Purity ≥95% should be confirmed via HPLC with UV detection at λ = 254 nm .
Q. What spectroscopic techniques are critical for characterizing substituent effects on the tetrahydroisoquinoline core?
- Methodology : IR spectroscopy identifies carbonyl (C=O) and amide (N-H) functional groups. UV-Vis spectroscopy can probe electronic transitions influenced by the bromo substituent. Variable-temperature NMR experiments assess conformational flexibility of the tetrahydroisoquinoline ring .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or biological target interactions?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against protein targets (e.g., kinases) models binding affinities. MD simulations (GROMACS) assess stability of ligand-receptor complexes under physiological conditions .
Q. What experimental designs resolve contradictions in observed vs. predicted biological activity?
- Methodology : Apply a hybrid factorial design to test variables (e.g., concentration, incubation time, cell line variability). Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to cross-validate results. If discrepancies persist, re-evaluate compound solubility (via DLS) or metabolic stability (microsomal assays) . Theoretical frameworks (e.g., structure-activity relationship models) should guide hypothesis refinement .
Q. How can AI-driven automation improve synthesis or property optimization?
- Methodology : Implement machine learning (e.g., random forest regression) to predict optimal reaction conditions from historical data. Autonomous labs with robotic liquid handlers (e.g., Opentrons) enable high-throughput screening of catalysts or solvents. Real-time analytics (e.g., inline FTIR) coupled with AI algorithms (TensorFlow) adjust parameters dynamically .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Methodology : Use CRISPR-Cas9 knockout models to confirm target specificity. Pharmacodynamic studies (e.g., Western blotting for downstream protein modulation) paired with pharmacokinetic profiling (plasma half-life, bioavailability) establish in vivo relevance. Isotopic labeling (¹⁴C/³H) tracks metabolic pathways .
Methodological Considerations
- Theoretical Integration : Anchor experiments to conceptual frameworks (e.g., enzyme inhibition kinetics, QSAR models) to ensure hypothesis-driven research .
- Data Reproducibility : Document all synthetic steps (e.g., via LabArchives ELN) and share raw spectral data in public repositories (e.g., PubChem, Zenodo) .
- Ethical Compliance : Adhere to guidelines for in vitro studies (e.g., no human/animal administration) and dispose of brominated waste via certified protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
